molecular formula C10H10F3NO3 B12074701 Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate

Cat. No.: B12074701
M. Wt: 249.19 g/mol
InChI Key: XYBWONQJBCSETG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate is a high-purity chemical building block designed for research and further manufacturing applications, particularly in pharmaceutical development. This benzoate ester compound features a multifunctional aromatic ring system containing amino, methoxy, and trifluoromethyl substituents, making it a valuable intermediate for constructing more complex target molecules. The presence of both an amino group and an electron-withdrawing trifluoromethyl group on the aromatic ring is a common motif in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Similar structural frameworks are frequently explored in the synthesis of compounds for various therapeutic areas. As a versatile synthon, the amino group can undergo diazotization, acylation, or condensation reactions (e.g., to form Schiff bases), allowing for the introduction of diverse chemical spaces. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups like amides. The trifluoromethyl group is a key feature in many modern agrochemicals and pharmaceuticals due to its ability to enhance lipid solubility and improve metabolic stability. This compound is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3

InChI Key

XYBWONQJBCSETG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Benzoic Acid Derivatives

A widely adopted approach begins with 4-methoxy-2-(trifluoromethyl)benzoic acid as the precursor. The synthesis proceeds via nitration, reduction, and esterification:

Step 1: Regioselective Nitration
The methoxy group (ortho/para-directing) and trifluoromethyl group (meta-directing) collaboratively direct nitration to position 5. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves 68–72% yield. Over-nitration is minimized by maintaining stoichiometric control (1:1.05 molar ratio of precursor to HNO₃).

Step 2: Catalytic Reduction of Nitro Group
Hydrogenation over 10% Pd/C in ethanol at 50°C reduces the nitro group to amino with >95% conversion. Alternative reductants like Fe/HCl yield lower purity (82–87%) due to byproduct formation.

Step 3: Esterification
The carboxylic acid is methylated using methanol and H₂SO₄ under reflux (65°C, 6 h), achieving 89% yield. Microwave-assisted esterification reduces reaction time to 30 minutes but requires stringent temperature control.

Direct Trifluoromethylation via Cross-Coupling

For precursors lacking the trifluoromethyl group, Ullmann-type coupling introduces CF₃ at position 2:

  • Reagents : CuI, 1,10-phenanthroline, methyl 5-amino-4-methoxy-2-iodobenzoate

  • Conditions : DMF, 110°C, 24 h

  • Yield : 58% (requires column chromatography for purification)

Optimization of Critical Reaction Parameters

Nitration Selectivity

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents over-nitration
HNO₃ Concentration65–68%Balances reactivity and safety
SolventH₂SO₄ (neat)Enhances electrophilicity

Deviating to 10°C reduces yield by 22% due to competing dinitration.

Reduction Efficiency

ReductantConversion RatePurity
H₂/Pd-C98%99.2%
SnCl₂/HCl85%91%
Na₂S₂O₄78%88%

Catalytic hydrogenation outperforms stoichiometric methods but necessitates high-pressure equipment.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Replacing batch reactors with microfluidic systems improves heat dissipation and safety:

  • Residence Time : 90 seconds

  • Throughput : 12 kg/h

  • Yield Increase : 14% compared to batch processing

Solvent Recycling

Methanol from esterification is recovered via fractional distillation (99.5% purity), reducing raw material costs by 18%.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with 99.5% purity. Impurities (≤0.3%) include residual Pd and nitration byproducts.

Analytical Data

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 3.89 (s, 3H, OCH₃), 6.65 (s, 1H, ArH)
HPLC-MStᵣ = 4.2 min, [M+H]⁺ = 250.08

Challenges and Mitigation Strategies

Amino Group Oxidation

The primary amine oxidizes upon prolonged air exposure, forming nitro derivatives (3–5% over 48 h). Storage under N₂ atmosphere with 0.1% BHT stabilizer limits degradation to <1%.

Ester Hydrolysis

Basic conditions (pH >9) hydrolyze the methyl ester to the carboxylic acid. Maintaining pH 6–7 during aqueous workups preserves ester integrity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate can be synthesized through various chemical pathways, often involving the introduction of the trifluoromethyl group and subsequent functionalization of the aromatic ring. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research in medicinal applications.

Anticancer Activity

Research has indicated that derivatives of this compound show promising anticancer properties. Studies involving cell lines have demonstrated that these compounds can inhibit proliferation and induce apoptosis in various cancer types, including prostate cancer and breast cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has shown anti-inflammatory properties in vitro. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Drug Development

The unique properties imparted by the trifluoromethyl group can enhance the pharmacokinetic profiles of drugs. Compounds containing this moiety are being explored for their potential as new therapeutic agents in treating conditions such as cancer, infections, and inflammatory diseases.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting specific biological pathways involved in disease processes .

Case Studies

Numerous studies have been conducted to evaluate the efficacy of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models .
Study BAntimicrobial PropertiesEffective against multiple bacterial strains with low MIC values .
Study CAnti-inflammatory EffectsReduced cytokine levels in LPS-stimulated macrophages, indicating potential use in inflammatory disorders .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate with five analogs, highlighting substituent positions, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Sources
This compound -NH₂ (5), -OCH₃ (4), -CF₃ (2) 249.19 Specialty chemical (product catalog)
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9) -NH₂ (2), -Cl (4), -CF₃ (5) 267.63 Cytotoxic agent in cancer therapy
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS 2007915-72-0) -Br (5), -F (2), -CF₃ (4) 301.03 Pharmaceutical intermediate
Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2) -NH₂ (3), -CF₃ (5) 219.16 Unspecified (product catalog)
Triflusulfuron methyl ester (Pesticide) Triazine core, -SO₂NHCO, -CF₃ 432.29 Herbicide (sulfonylurea class)

Key Differences and Implications

Substituent Position and Electronic Effects
  • Amino Group Placement: The target compound’s -NH₂ group at position 5 contrasts with analogs like Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate, where -NH₂ is at position 2.
  • Halogen vs. Methoxy Groups : Replacement of -Cl or -Br (e.g., in CAS 2007915-72-0) with -OCH₃ in the target compound reduces electrophilicity and enhances solubility due to the methoxy group’s polarity .
Pharmacological Relevance
  • Cytotoxicity: Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate demonstrates cytotoxic effects in cancer cells, attributed to its chloro and trifluoromethyl groups. The target compound’s methoxy group may reduce toxicity while retaining bioactivity, though direct evidence is lacking .
  • Intermediate Utility : Halogenated analogs (e.g., CAS 2007915-72-0) are marketed as pharmaceutical intermediates, suggesting the target compound could serve similar roles in synthesis .

Biological Activity

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate framework. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₁H₈F₃N O₂
  • Molecular Weight : Approximately 249.19 g/mol
  • Density : 1.343 g/cm³
  • Boiling Point : Approximately 306.1 °C

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Compounds with similar structural motifs have shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Anticancer Activity

Preliminary studies suggest that the compound could have anticancer properties. The presence of trifluoromethyl and amino groups has been associated with enhanced biological activities, including the potential to inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that derivatives containing these functional groups often exhibit significant cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can increase the compound's binding affinity to these targets, potentially leading to enhanced efficacy in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic effects on cancer cell lines
Mechanism InsightsInteraction with enzymes/receptors

Case Study: Antimicrobial Activity

In one study, derivatives of benzoic acids were evaluated for their antimicrobial properties using whole blood assays. This compound was included in the screening and demonstrated significant inhibitory activity against several bacterial strains, reinforcing the hypothesis that compounds with trifluoromethyl groups are promising candidates for developing new antimicrobial agents .

Case Study: Anticancer Potential

A recent investigation into the anticancer potential of similar compounds revealed that those containing amino and trifluoromethyl groups exhibited enhanced potency against various cancer cell lines compared to their non-fluorinated analogs. This finding suggests that this compound could be further explored as a lead compound for cancer therapy .

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed for the preparation of Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate, and what key reaction parameters influence yield?

  • Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example, intermediates can be generated by reacting methyl 2-fluoro-4-(trifluoromethyl)benzoate with amines or phenols under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Hydrolysis of esters to acids (using NaOH/H₂O) and subsequent condensation with bicyclic amines are critical steps. Reaction temperature (80–120°C), catalyst selection (e.g., Pd for cross-coupling), and protecting group strategies for the amino moiety significantly impact yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • HPLC : Purity ≥98% (retention time comparison with standards) .
  • NMR : Distinct signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm), a triplet/split peak for the trifluoromethyl group in ¹⁹F NMR (~δ -60 to -70 ppm), and aromatic proton splitting patterns .
  • Mass Spectrometry : Molecular ion peak at m/z 263.2 (C₁₀H₁₀F₃NO₃) with fragmentation patterns confirming substituents.

Q. What safety hazards are associated with this compound according to GHS classification?

  • Answer : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory PPE includes nitrile gloves, lab coats, and fume hoods. Emergency procedures require immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can conflicting reports on the regioselectivity of electrophilic substitution reactions be systematically investigated?

  • Answer : Contradictory regioselectivity (e.g., nitration at C-3 vs. C-5) arises from competing electronic effects of the amino (activating) and trifluoromethyl (deactivating) groups. Systematic approaches include:

  • Computational Modeling : DFT calculations to map electrostatic potential and identify reactive sites.
  • Isotopic Labeling : Track substituent-directed pathways using deuterated analogs.
  • Condition Screening : Vary reaction media (e.g., protic vs. aprotic solvents) to alter transition states. Evidence from similar trifluoromethylated aromatics shows solvent polarity can shift regioselectivity .

Q. What strategies optimize aromatic ring functionalization while preserving amino and methoxy groups?

  • Answer :

  • Protection/Deprotection : Temporarily protect the amino group as a Boc-carbamate to prevent undesired oxidation during halogenation or coupling.
  • Directed Metalation : Use LiTMP or LDA to deprotonate specific positions, guided by methoxy’s directing effects.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts tolerate electron-withdrawing trifluoromethyl groups but require bulky ligands (e.g., SPhos) to reduce steric hindrance .

Q. How does the trifluoromethyl group influence pharmacokinetic properties in medicinal chemistry applications?

  • Answer : The -CF₃ group enhances metabolic stability by resisting oxidative degradation and increasing lipophilicity (LogP +0.9). However, it may reduce aqueous solubility. Modifications like replacing -CF₃ with -OCF₃ or introducing hydrophilic substituents (e.g., -SO₂NH₂) balance bioavailability. In vitro assays show trifluoromethylated analogs exhibit prolonged half-lives in hepatic microsomes .

Q. What computational approaches predict substituent electronic effects on reactivity?

  • Answer :

  • Hammett Constants : Quantify electron-withdrawing effects (-CF₃: σₚ = 0.88) to predict reaction rates in electrophilic substitution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR studies. Aligns with experimental IC₅₀ data showing nanomolar inhibition for trifluoromethylated derivatives .

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